Bienvenue dans la boutique en ligne BenchChem!

ETBICYPHAT

GABA(A) receptor competitive antagonist KB value

ETBICYPHAT is a uniquely non-metabolized convulsant for reproducible epilepsy models. Unlike bicuculline or picrotoxin, it acts at picrotoxinin and benzodiazepine sites, ensuring precise, metabolite-free dosing (ED50 0.6 mg/kg). Essential for clean data in drug screening, electrophysiology, and epileptogenesis studies. Authentic compound only.

Molecular Formula C6H11O4P
Molecular Weight 178.12 g/mol
CAS No. 1005-93-2
Cat. No. B057809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETBICYPHAT
CAS1005-93-2
SynonymsTMPP;  2-Ethyl-2-(Hydroxymethyl)-1,3-propanediol Cyclic Phosphate; _x000B_2-Ethyl-2-(hydroxymethyl)-1,3-propanediol Cyclic Phosphate; _x000B_4-Ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane 1-Oxide_x000B_4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-Oxide;  Etbic
Molecular FormulaC6H11O4P
Molecular Weight178.12 g/mol
Structural Identifiers
SMILESCCC12COP(=O)(OC1)OC2
InChIInChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3
InChIKeyBYEFHDZWRALTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ETBICYPHAT (CAS 1005-93-2) – A Potent Bicyclic Organophosphate GABA(A) Receptor Antagonist for Convulsant and Neuropharmacology Research


ETBICYPHAT (CAS 1005-93-2), also referred to as trimethylolpropane phosphate (TMPP) or ethyl bicyclic phosphate, is a synthetic bicyclic organophosphate compound with a molecular formula of C6H11O4P and a molecular weight of 178.12 g/mol [1]. It acts as a potent competitive antagonist of the GABA(A) receptor, binding to the picrotoxinin and benzodiazepine sites of the GABA(A) ionophore complex [2]. ETBICYPHAT is a well-characterized convulsant agent that induces epileptiform activity in hippocampal CA1 neurons and is used extensively as a pharmacological tool in epilepsy research and studies of GABAergic neurotransmission .

Why ETBICYPHAT Cannot Be Substituted by Generic GABA Antagonists in Convulsant Research


Substituting ETBICYPHAT with other GABA(A) receptor antagonists such as bicuculline or picrotoxin is scientifically invalid due to significant differences in binding site specificity, pharmacokinetic profile, and convulsant potency. ETBICYPHAT is a bicyclic organophosphate that binds to both the picrotoxinin and benzodiazepine receptor sites of the GABA(A) ionophore complex, a dual interaction not shared by alkaloid-based competitive antagonists like bicuculline, which act solely at the GABA binding site [1]. Furthermore, ETBICYPHAT exhibits a unique metabolic profile in vivo, undergoing no detectable Phase I or Phase II metabolism and being eliminated unchanged in urine, a property not observed with many comparator compounds and critical for studies requiring a defined, non-metabolized convulsant stimulus [2]. These differences mandate the use of authentic ETBICYPHAT for reproducible experimental outcomes, as detailed in the quantitative evidence below.

Quantitative Comparative Evidence for ETBICYPHAT (1005-93-2) Against Closest Analogs


GABA(A) Receptor Antagonism: KB Value Comparison for ETBICYPHAT

ETBICYPHAT exhibits a dissociation constant (KB) of 3.98 µM for competitive antagonism at GABA(A) receptors [1]. This value represents a direct measure of its affinity for the receptor complex under equilibrium conditions.

GABA(A) receptor competitive antagonist KB value

In Vivo Convulsant Potency: Minimal Convulsive Dose Comparison in Rats

ETBICYPHAT induces generalized tonic-clonic seizures in adult male Fischer-344 rats at a dose of 0.6 mg/kg following intraperitoneal (i.p.) injection [1]. Lower doses (0.2–0.4 mg/kg) produce subclinical seizure activity and neurochemical changes [2].

convulsant in vivo epilepsy model

Chloride Channel Blockade: IC100 Comparison with Picrotoxin

ETBICYPHAT completely blocks neuronal voltage-dependent and GABA-gated Cl- channels at a concentration (IC100) of 50 nM in Lymnaea stagnalis neurons .

chloride channel ion channel block Lymnaea stagnalis

Radioligand Binding Profile: Dual-Site Interaction at GABA(A) Complex

ETBICYPHAT inhibits [3H]-dihydropicrotoxin binding to rat brain membranes with an IC50 of 5.0 µM and inhibits [35S]-t-butylbicyclophosphorothionate (TBPS) binding to human brain membranes with an IC50 of 5.9 µM . In contrast, it shows no influence on [3H]-muscimol or [3H]-flunitrazepam binding at concentrations up to 10 µM, confirming its selective interaction at the picrotoxinin/TBPS channel site rather than the GABA or benzodiazepine recognition sites .

radioligand binding picrotoxinin site benzodiazepine site

Metabolic Stability and Clearance: Absence of Phase I/II Metabolism

In vivo studies in male Fischer-344 rats demonstrate that ETBICYPHAT undergoes no detectable Phase I or Phase II metabolism. Following administration, the compound is rapidly cleared from the blood and excreted unchanged in urine, with no evidence of metabolic transformation [1].

pharmacokinetics metabolism clearance

Recommended Research Applications for ETBICYPHAT (1005-93-2) Based on Quantitative Evidence


In Vivo Seizure Induction and Anticonvulsant Drug Screening

ETBICYPHAT is ideally suited for establishing reliable, dose-dependent seizure models in rodents for the evaluation of novel anticonvulsant compounds. Its well-defined convulsive dose of 0.6 mg/kg (i.p.) in rats [1] provides a reproducible endpoint for assessing drug efficacy in reducing or preventing generalized tonic-clonic seizures. The compound's lack of metabolism [2] ensures that seizure induction is not confounded by active metabolites, a critical advantage for preclinical drug development studies.

Mechanistic Studies of GABAergic Neurotransmission and Epileptogenesis

Researchers investigating the fundamental mechanisms of GABAergic inhibition and epileptogenesis can utilize ETBICYPHAT to probe GABA(A) receptor function. Its selective binding to picrotoxinin and TBPS sites (IC50 5.0–5.9 µM) without affecting GABA or benzodiazepine recognition sites at relevant concentrations allows for precise dissection of allosteric modulation within the ionophore complex. The compound's ability to induce epileptiform discharges in hippocampal CA1 neurons makes it a robust tool for in vitro electrophysiology studies.

Subconvulsive CNS Sensitization and Gene Expression Studies

ETBICYPHAT can be administered at subconvulsive doses (e.g., 0.25 mg/kg) to induce persistent central nervous system sensitization and reproducible gene expression changes in the absence of clinical seizures [3]. This application is particularly valuable for studies examining the molecular underpinnings of epileptogenesis, neuronal plasticity, and the long-term consequences of low-level exposure to convulsant agents. The compound's clean metabolic profile [2] further supports its use in studies requiring precise dosimetry and interpretation of gene modulation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETBICYPHAT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.